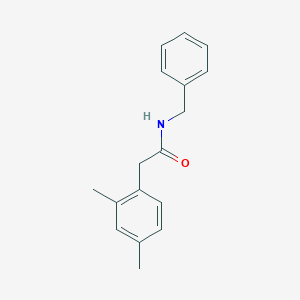

N-benzyl-2-(2,4-dimethylphenyl)acetamide

Description

N-Benzyl-2-(2,4-dimethylphenyl)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group at the α-carbon of the acetamide backbone. The 2,4-dimethylphenyl substituent enhances steric bulk and may influence electronic properties, impacting intermolecular interactions such as hydrogen bonding and π-π stacking . Crystallographic studies of related compounds reveal that such substitutions often lead to distinct crystal packing arrangements, which are critical for understanding solubility and bioavailability .

Properties

IUPAC Name |

N-benzyl-2-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-8-9-16(14(2)10-13)11-17(19)18-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBXNLCDWYHBNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of benzylamine with 2,4-dimethylphenylacetic acid or its derivatives. One common method is the condensation reaction between benzylamine and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Industrial Production

In an industrial context, the production may utilize large-scale batch reactors with optimized conditions for efficiency. Continuous flow reactors can also be employed to enhance scalability. Purification methods such as recrystallization or chromatography are essential to achieve the desired purity of the compound.

Chemistry

N-benzyl-2-(2,4-dimethylphenyl)acetamide serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in exploring new synthetic pathways and methodologies.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anti-inflammatory Effects : Studies suggest it may inhibit enzymes involved in inflammatory pathways.

These properties make it a candidate for further exploration in pharmacological applications.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate . Its structural characteristics may allow it to interact with specific biological targets, leading to therapeutic effects. Preliminary studies indicate its potential use in developing new treatments for conditions such as epilepsy and other neurological disorders .

-

Anticonvulsant Activity :

Compound ED50 (mg/kg) Protective Index This compound 52.30 >9.56 Phenytoin (reference) 28.10 >3.6 - Antimicrobial Screening :

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Aromatic Rings

- The dihedral angle between the aryl rings in this compound is 27.17°, influencing its molecular conformation .

- N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide: This analogue features two phenyl groups at the α-carbon, creating a more rigid and planar structure. The dihedral angles between the aromatic rings range from 82.59° to 89.25°, leading to distinct packing motifs compared to the monophenylic parent compound .

- CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) : The phthalazinyl group introduces additional hydrogen-bond acceptors, improving CNS penetration compared to simpler acetamides. CNS-11g demonstrates superior oral bioavailability due to fewer rotatable bonds and optimized physicochemical properties .

Tetrahydroisoquinoline Derivatives

Compounds such as N-Benzyl-2-{1-[(3,4-dimethylphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (53) incorporate a tetrahydroisoquinoline moiety. These derivatives exhibit enhanced binding to orexin-1 receptors, with substituents like 3,4-dimethylbenzyl improving solubility and selectivity. For example, compound 53 achieves a 37% synthetic yield and forms a stable crystalline lattice .

Physicochemical and Crystallographic Properties

*Estimated based on structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-2-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Formation of the acetamide backbone via nucleophilic substitution or condensation reactions.

Introduction of the 2,4-dimethylphenyl group under controlled pH and temperature (polar aprotic solvents like DMF or DMSO enhance reactivity).

Purification via column chromatography or recrystallization.

- Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in coupling steps .

- Yield Optimization : Use kinetic monitoring (TLC/HPLC) to identify bottlenecks.

Q. Which analytical techniques are most reliable for characterizing N-benzyl-2-(2,4-dimethylphenyl)acetamide?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z: ~295.3 [M+H]⁺).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Protocol :

Grow single crystals via slow evaporation (solvent: DCM/hexane mixtures).

Collect diffraction data using a Bruker SMART CCD diffractometer (Mo-Kα radiation).

Refine with SHELXL (monoclinic space group P2₁/c, typical for acetamides) .

- Key Data :

| Parameter | Value |

|---|---|

| Unit cell (Å) | a = 4.74, b = 26.82, c = 11.40 |

| β angle (°) | 90.4 |

| Hydrogen bonds | N–H⋯O (2.02 Å) |

| Data from . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

- Strategy :

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl) to the benzyl ring to increase electrophilicity and receptor binding .

- Side Chain Variation : Replace acetamide with thioacetamide to evaluate antimicrobial potency (see analogues in ).

- Validation :

- In vitro assays : MIC testing against S. aureus and cytotoxicity profiling (IC₅₀ in HepG2 cells).

- Computational Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:

Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) .

Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS).

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What computational methods improve crystallographic refinement for derivatives?

- Software :

- SHELX Suite : Direct methods (SHELXD) for phase problem resolution; SHELXL for least-squares refinement .

- SIR97 : Integrates direct methods and Fourier refinement for high-resolution data (R factor < 0.04) .

Methodological Considerations

Q. What strategies mitigate side reactions during multi-step synthesis?

- Prevention :

- Protecting Groups : Use Boc for amine protection during benzylation .

- Low-Temperature Quenching : Halt exothermic reactions (e.g., acyl chloride formation) at −20°C .

- Characterization Mid-Synthesis : IR spectroscopy to track carbonyl intermediates (ν(C=O) ~1680 cm⁻¹) .

Q. How can researchers validate hydrogen-bonding networks in structural analogs?

- Techniques :

- FT-IR : Detect N–H stretching (3300–3500 cm⁻¹) and C=O bending (amide I band at 1640 cm⁻¹) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.